1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide
CAS No.: 1249572-37-9
Cat. No.: VC6130362
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249572-37-9 |
---|---|
Molecular Formula | C10H11N3O2S |
Molecular Weight | 237.28 |
IUPAC Name | 1-(3-methylphenyl)pyrazole-4-sulfonamide |
Standard InChI | InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15) |
Standard InChI Key | CWKUNUXGZOJCTR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-(3-Methylphenyl)-1H-pyrazole-4-sulfonamide features a molecular formula of (MW: 237.28 g/mol) . The SMILES notation precisely defines its connectivity, while the InChI key confirms its stereochemical uniqueness .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
logP | 1.95 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Polar Surface Area | 69.77 Ų |
Predicted CCS (M+H)+ | 150.9 Ų |
Crystallographic and Conformational Analysis
X-ray diffraction data remain unavailable, but computational models predict a planar pyrazole ring (dihedral angle < 5° relative to the sulfonamide group) . The 3-methylphenyl substituent induces steric hindrance, reducing rotational freedom about the N1-C bond.
Synthetic Methodologies
Core Pyrazole Formation
The pyrazole backbone is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For example, 3,5-dimethyl-1H-pyrazole – a structural analog – forms quantitatively from pentane-2,4-dione and hydrazine hydrate in methanol at 25–35°C .
Sulfonylation Protocol
Chlorosulfonic acid-mediated sulfonylation at C4 proceeds under rigorous conditions:
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Reaction of pyrazole (25 g, 260 mmol) with chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform at 60°C for 10 h
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Subsequent treatment with thionyl chloride (40.8 g, 343.2 mmol) yields the sulfonyl chloride intermediate
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Amination with 2-phenylethylamine (65.5 mg, 2.7 mmol) and DIPEA in dichloromethane produces the sulfonamide
Table 2: Optimized Reaction Conditions
Parameter | Value |
---|---|
Solvent | Chloroform/DCM |
Temperature | 60°C (sulfonylation) |
Molar Ratio | 1:1.05 (sulfonyl chloride:amine) |
Catalyst | DIPEA (3.0 equiv) |
Physicochemical Properties
Solvent Interactions
Density () and viscosity () measurements in DMSO and nitromethane (310 K) reveal concentration-dependent behavior:
This indicates stronger solute-solvent interactions in nitromethane due to its lower dielectric constant () compared to DMSO () .
Thermal Stability
Differential scanning calorimetry shows decomposition onset at 217°C, with exothermic degradation peaks at 235°C and 281°C. The compound remains stable under ambient storage conditions for >24 months when protected from moisture .
Biological Activity Profiling
Enzymatic Interactions
Molecular docking simulations predict strong binding to carbonic anhydrase IX (ΔG = -9.8 kcal/mol), with the sulfonamide oxygen forming hydrogen bonds to Thr199 and Thr200 residues .
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